![molecular formula C9H14N2 B1598409 N-(pyridin-4-ylmethyl)propan-1-amine CAS No. 70065-81-5](/img/structure/B1598409.png)
N-(pyridin-4-ylmethyl)propan-1-amine
Overview
Description
N-(pyridin-4-ylmethyl)propan-1-amine, also known as NPMPA, is an organic compound commonly used in scientific research and laboratory experiments. It is a derivative of pyridine, a heterocyclic aromatic compound. NPMPA is most commonly used as a reactant in organic synthesis, as a catalyst for various reactions, and as an intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
Non-Linear Optics
N-(pyridin-4-ylmethyl)propan-1-amine: and its derivatives have been studied for their potential use in non-linear optics (NLO). These materials are of interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors. The compound’s ability to form a dense net of hydrogen bonds in the interlayer space of zirconium 4-sulfophenylphosphonate layers suggests its utility in enhancing optical properties .
Synthesis of Propargylamines
The compound serves as a precursor in the solvent-free synthesis of propargylamines, a class of compounds with numerous pharmaceutical and biological properties. Propargylamines like pargyline, rasagiline, and selegiline are used against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. The green approach to synthesize these compounds highlights the importance of N-(pyridin-4-ylmethyl)propan-1-amine in medicinal chemistry .
Molecular Design
In molecular design, N-(pyridin-4-ylmethyl)propan-1-amine is used to understand the arrangement of molecules within layered structures. Molecular simulation methods utilize this compound to describe the orientation and position of intercalated molecules, which is crucial for the development of materials with specific molecular architectures .
Pyridinium Salt Derivatives
As a pyridine derivative, N-(pyridin-4-ylmethyl)propan-1-amine is related to structurally diverse pyridinium salts, which are key structures in many natural products and bioactive pharmaceuticals. These salts play a significant role in research areas such as antimicrobial, anticancer, antimalarial, and anticholinesterase inhibitors, as well as in materials science and gene delivery applications .
Pharmaceutical Applications
The structural features of N-(pyridin-4-ylmethyl)propan-1-amine make it a valuable compound in the development of pharmaceuticals. Its derivatives are explored for their monoamine oxidase inhibitory properties, which are beneficial in treating neurodegenerative diseases and certain types of cancer .
Material Science
In material science, N-(pyridin-4-ylmethyl)propan-1-amine contributes to the synthesis of novel polyimides with specific properties. These polyimides are used in various applications, including high-performance plastics, fibers, films, and electronic materials .
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-11-8-9-3-6-10-7-4-9/h3-4,6-7,11H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSCVLYVYOYYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405883 | |
Record name | N-(pyridin-4-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)propan-1-amine | |
CAS RN |
70065-81-5 | |
Record name | N-(pyridin-4-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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